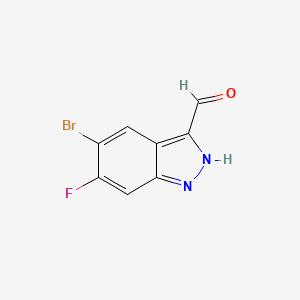
Tert-butyl3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with a tert-butyl ester group and a thiazole ring containing a bromine atom
Métodos De Preparación
The synthesis of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable brominated precursor with thiourea under acidic conditions.
Pyrrolidine ring formation: The thiazole intermediate is then reacted with a pyrrolidine derivative in the presence of a base to form the desired pyrrolidine ring.
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to yield tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
tert-Butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to modify the functional groups on the thiazole or pyrrolidine rings.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological studies: It can serve as a probe or ligand in biochemical assays to study the interactions of proteins or other biomolecules.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely and are typically elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
tert-Butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3-(2-chloro-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
tert-Butyl 3-(2-methyl-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate: Contains a methyl group instead of a halogen, which can influence its chemical properties and applications.
The uniqueness of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate lies in its specific substitution pattern, which can impart distinct reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H17BrN2O2S |
|---|---|
Peso molecular |
333.25 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)15-5-4-8(6-15)9-7-18-10(13)14-9/h7-8H,4-6H2,1-3H3 |
Clave InChI |
KIGZGNCSVNMTKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=CSC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



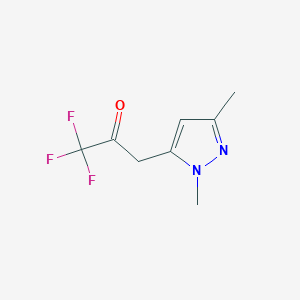
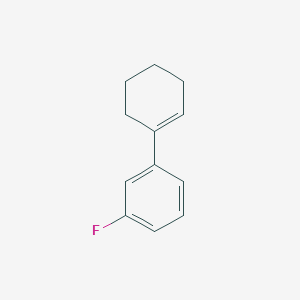
![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
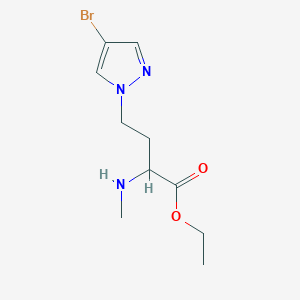
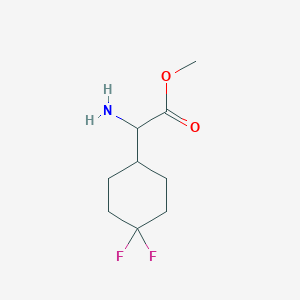

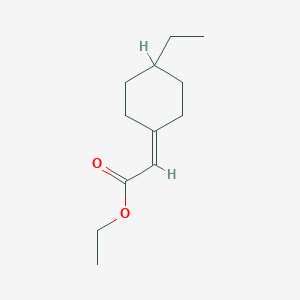
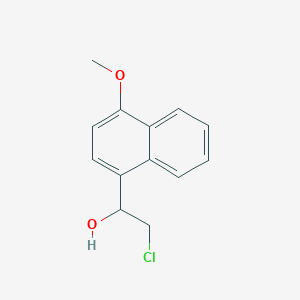
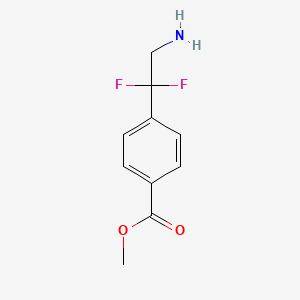
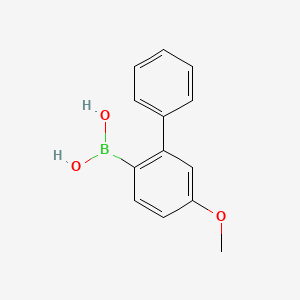
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)
